Superior Lipophilicity (XLogP3) of Ethyl Ester Relative to Methyl Ester and Unsubstituted Core
The ethyl ester derivative (CAS 885279-23-2) exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.7) compared to its methyl ester analog (XLogP3 = 2.4) and the unsubstituted methyl 1H-indazole-3-carboxylate (XLogP3 = 1.7) [1][2]. This quantifiable increase in lipophilicity suggests enhanced passive membrane permeability and potential differences in distribution, metabolism, and overall pharmacokinetic profile of derived compounds [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Methyl 6-chloro-1H-indazole-3-carboxylate (2.4); Methyl 1H-indazole-3-carboxylate (1.7) |
| Quantified Difference | +0.3 vs. methyl ester; +1.0 vs. unsubstituted methyl ester |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07/2025.04.14) |
Why This Matters
A higher XLogP3 value indicates greater lipophilicity, which is often associated with improved cell permeability and altered drug-like properties, making the ethyl ester a preferred building block when enhanced membrane passage is a design criterion.
- [1] PubChem. Ethyl 6-chloro-1H-indazole-3-carboxylate. XLogP3: 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/51358537 View Source
- [2] PubChem. Methyl 6-chloro-1H-indazole-3-carboxylate. XLogP3: 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/23577858 View Source
- [3] PubChem. Methyl 1H-indazole-3-carboxylate. XLogP3: 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/657476 View Source
